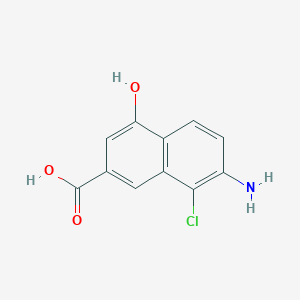
7-Amino-8-chloro-4-hydroxy-2-naphthalenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 7-amino-8-chloro-4-hydroxy- is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 g/mol. This compound is known for its unique structure, which includes an amino group, a chloro group, and a hydroxy group attached to a naphthalene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-amino-8-chloro-4-hydroxy- typically involves multi-step organic reactions. One common method includes the chlorination of 2-naphthalenecarboxylic acid followed by amination and hydroxylation reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 7-amino-8-chloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 7-amino-8-chloro-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-amino-8-chloro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the amino, chloro, and hydroxy groups, making it less reactive in certain chemical reactions.
7-Amino-4-hydroxy-2-naphthoic acid: Similar structure but without the chloro group, affecting its chemical properties and reactivity.
8-Chloro-4-hydroxy-2-naphthoic acid: Lacks the amino group, which influences its biological activity.
Uniqueness
2-Naphthalenecarboxylic acid, 7-amino-8-chloro-4-hydroxy- is unique due to the presence of all three functional groups (amino, chloro, and hydroxy) on the naphthalene ring. This combination of functional groups provides the compound with distinctive chemical reactivity and biological activity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H8ClNO3 |
|---|---|
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
7-amino-8-chloro-4-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-10-7-3-5(11(15)16)4-9(14)6(7)1-2-8(10)13/h1-4,14H,13H2,(H,15,16) |
Clé InChI |
PRASGWWSYSGDPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=CC(=C2)C(=O)O)O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















